molecular formula C18H19ClN2O3S B3614348 4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

Cat. No. B3614348
M. Wt: 378.9 g/mol
InChI Key: WLWGYOVVXHRCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 413.318 .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The exact synthesis process for this specific compound is not mentioned in the retrieved papers.


Molecular Structure Analysis

The molecule consists of a pyrrolidine ring attached to a benzenesulfonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 595.0±60.0 °C at 760 mmHg . The melting point is not specified .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine derivatives, due to their unique properties, are expected to continue playing a significant role in drug discovery .

properties

IUPAC Name

4-chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-15-8-10-17(11-9-15)25(23,24)21(16-6-2-1-3-7-16)14-18(22)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWGYOVVXHRCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.